2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone typically involves multiple steps, starting with the preparation of the indole and pyridine moieties. One common method involves the reaction of 1H-indole with an appropriate alkylating agent to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield the corresponding alcohols .
Scientific Research Applications
2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)ethanamine: Another indole derivative with similar structural features but different biological activities.
2-(1H-indol-3-yl)ethanamine: Known for its role as a neurotransmitter and its involvement in various physiological processes.
Uniqueness
2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone is unique due to the presence of both the indole and pyridine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H24N4O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-indol-1-yl-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H24N4O/c26-21(17-25-12-8-19-3-1-2-4-20(19)25)24-15-13-23(14-16-24)11-7-18-5-9-22-10-6-18/h1-6,8-10,12H,7,11,13-17H2 |
InChI Key |
SRGUFUOFAMZBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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